Terbutaline hemisulfate Terbutaline hemisulfate Terbutaline sulfate is an ethanolamine sulfate salt. It is functionally related to a terbutaline.
Terbutaline Sulfate is the sulfate salt form of terbutaline, an ethanolamine derivative with bronchodilating and tocolytic properties. Terbutaline sulfate selectively binds to and activates beta-2 adrenergic receptors, leading to intracellular adenyl cyclase activation via a trimeric G protein and subsequent increase in cyclic cAMP production. Increased cAMP levels result in relaxation of bronchial and vascular smooth muscle mediated through the activation of protein kinase A (PKA), which phosphorylates proteins in control of muscle tone. cAMP also inhibits calcium ion release from intracellular stores, reduces calcium entry into cells and induces the sequestration of intracellular calcium all of which aids the relaxation of airway muscles. Terbutaline sulfate also increases mucociliary clearance and reduces release of inflammatory cell mediators.
TERBUTALINE SULFATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1974 and is indicated for asthma and bronchitis and has 1 investigational indication. This drug has a black box warning from the FDA.
See also: Terbutaline (has active moiety).
Brand Name: Vulcanchem
CAS No.: 23031-32-5
VCID: VC0003977
InChI: InChI=1S/C12H19NO3.H2O4S/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8;1-5(2,3)4/h4-6,11,13-16H,7H2,1-3H3;(H2,1,2,3,4)
SMILES: Array
Molecular Formula: C12H21NO7S
Molecular Weight: 323.36 g/mol

Terbutaline hemisulfate

CAS No.: 23031-32-5

Cat. No.: VC0003977

Molecular Formula: C12H21NO7S

Molecular Weight: 323.36 g/mol

* For research use only. Not for human or veterinary use.

Terbutaline hemisulfate - 23031-32-5

Specification

CAS No. 23031-32-5
Molecular Formula C12H21NO7S
Molecular Weight 323.36 g/mol
IUPAC Name 5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol;sulfuric acid
Standard InChI InChI=1S/C12H19NO3.H2O4S/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8;1-5(2,3)4/h4-6,11,13-16H,7H2,1-3H3;(H2,1,2,3,4)
Standard InChI Key MUPQZWGSBCWCAV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Terbutaline sulfate (C12H19NO312H2SO4\text{C}_{12}\text{H}_{19}\text{NO}_{3} \cdot \frac{1}{2}\text{H}_{2}\text{SO}_{4}) derives from the parent compound terbutaline, featuring a benzene ring substituted with hydroxyl groups at positions 3 and 5, linked to an ethanolamine side chain with a tert-butyl group . The sulfate salt formation enhances water solubility (28.5 mg/mL at 25°C) compared to the free base, facilitating pharmaceutical formulation . X-ray crystallography reveals a monoclinic crystal system with hydrogen bonding between the sulfate ion and protonated amine groups, contributing to its stability .

Synthetic Pathways

The manufacturing process involves multi-step organic synthesis:

  • Alkylation of 3,5-dibenzyloxy-α-bromoacetophenone with benzyl-tert-butylamine

  • Catalytic hydrogenation using palladium-on-carbon to remove benzyl protecting groups

  • Acid-base titration to precipitate the final sulfate salt

Critical quality control parameters include:

  • Melting point: 246–248°C

  • Optical rotation: [α]D25=12[\alpha]^{25}_D = -12^\circ (c = 2% in water)

  • UV absorption maxima: 276 nm (ε = 3400 L·mol⁻¹·cm⁻¹)

Pharmacological Profile

Mechanism of Action

Terbutaline sulfate selectively activates β2-adrenergic receptors (β2-AR) in bronchial smooth muscle through a cAMP-dependent pathway :

β2-AR activationadenylyl cyclasecAMPintracellular Ca2+smooth muscle relaxation\text{β2-AR activation} \rightarrow \uparrow \text{adenylyl cyclase} \rightarrow \uparrow \text{cAMP} \rightarrow \downarrow \text{intracellular Ca}^{2+} \rightarrow \text{smooth muscle relaxation}

The drug shows 3× greater β2-selectivity than its predecessor metaproterenol, with minimal β1-activity at therapeutic doses .

Pharmacokinetic Parameters

Table 1 summarizes key absorption and distribution properties across dosage forms :

ParameterSubcutaneous (0.5 mg)Oral Tablet (5 mg)Oral Solution (5 mg)
Cₘₐₓ (ng/mL)9.6 ± 2.18.3 ± 3.98.6 ± 3.6
Tₘₐₓ (hr)0.52.01.5
AUC (h·ng/mL)29.4 ± 14.254.6 ± 26.853.1 ± 23.5
Bioavailability100%14–15%14–15%

The drug distributes widely (Vd = 1.6 L/kg) with minimal protein binding (<25%). Metabolism occurs primarily via sulfation (65%) and glucuronidation (35%), followed by renal excretion (90% parenteral, 40% oral doses) .

Clinical Applications and Formulation Advances

Respiratory Therapeutics

Approved indications include:

  • Acute asthma exacerbations (SC: 0.25 mg q15min × 3 doses)

  • COPD maintenance (INH: 0.5 mg t.i.d.)

  • Preterm labor suppression (off-label IV: 2.5–10 μg/min)

A recent innovation in drug delivery appears in fast-dissolving mouth tablets (FMDT) developed using superdisintegrants like crospovidone. Table 2 compares dissolution profiles of optimized formulations :

FormulationDisintegrantDrug Release (% at 3 min)T₉₀ (min)
SD3Crospovidone91.69 ± 1.426.2
SD1CCS79.67 ± 2.819.8
SD4SSG79.26 ± 2.2610.1

The crospovidone-based SD3 formulation achieved 96.81% release by 9 minutes, outperforming cross-linked sodium starch glycolate (SSG) and carmellose calcium (CCS) variants .

Regulatory and Quality Considerations

Compendial Standards

  • USP-NF: ≥98.0% purity by non-aqueous titration

  • BP: Identification via IR spectroscopy (ν 1050 cm⁻¹ S=O stretch)

  • Impurity profiling: ≤0.5% any individual unknown

Stability Data

Accelerated stability testing (40°C/75% RH) shows:

  • Tablet potency: 97.3% at 6 months

  • Dissolution profile variation: <5% from initial

  • Degradation products: <0.2% over 24 months

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